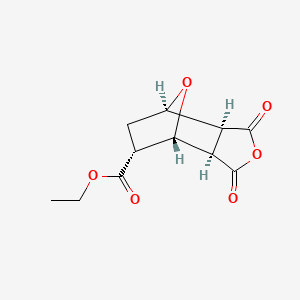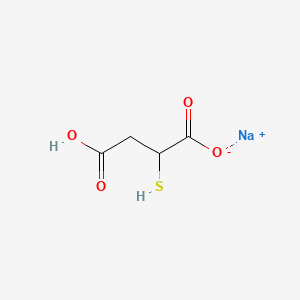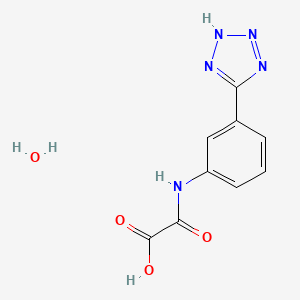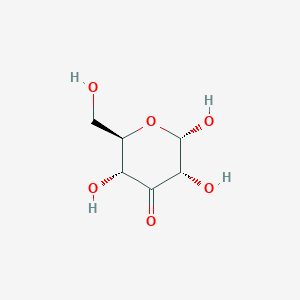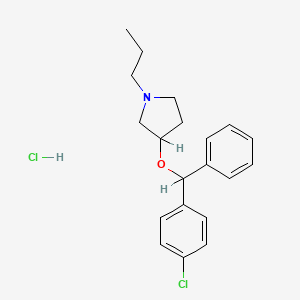
3-(p-Chloro-alpha-phenylbenzyloxy)-1-propylpyrrolidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(p-Chloro-alpha-phenylbenzyloxy)-1-propylpyrrolidine hydrochloride is a chemical compound known for its unique structure and properties It is characterized by the presence of a pyrrolidine ring substituted with a p-chloro-alpha-phenylbenzyloxy group and a propyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(p-Chloro-alpha-phenylbenzyloxy)-1-propylpyrrolidine hydrochloride typically involves the reaction of p-chloro-alpha-phenylbenzyl alcohol with 1-propylpyrrolidine in the presence of a suitable catalyst. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants. Purification steps, such as recrystallization or chromatography, are employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(p-Chloro-alpha-phenylbenzyloxy)-1-propylpyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the p-chloro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
3-(p-Chloro-alpha-phenylbenzyloxy)-1-propylpyrrolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(p-Chloro-alpha-phenylbenzyloxy)-1-propylpyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(p-Chloro-alpha-phenylbenzyloxy)-1-butylpyrrolidine
- 1-tert-Butyl-3-(p-chloro-alpha-phenylbenzyloxy)pyrrolidine hydrochloride
Uniqueness
3-(p-Chloro-alpha-phenylbenzyloxy)-1-propylpyrrolidine hydrochloride is unique due to its specific substitution pattern and the presence of the propyl chain. This structural feature imparts distinct chemical and biological properties, differentiating it from similar compounds.
Eigenschaften
CAS-Nummer |
102551-84-8 |
|---|---|
Molekularformel |
C20H25Cl2NO |
Molekulargewicht |
366.3 g/mol |
IUPAC-Name |
3-[(4-chlorophenyl)-phenylmethoxy]-1-propylpyrrolidine;hydrochloride |
InChI |
InChI=1S/C20H24ClNO.ClH/c1-2-13-22-14-12-19(15-22)23-20(16-6-4-3-5-7-16)17-8-10-18(21)11-9-17;/h3-11,19-20H,2,12-15H2,1H3;1H |
InChI-Schlüssel |
CFCXHVRDRSLHBE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1CCC(C1)OC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


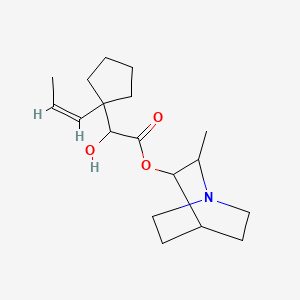
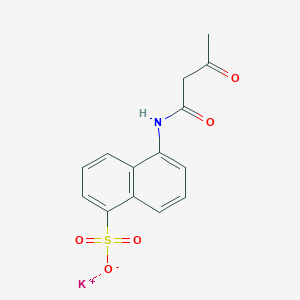
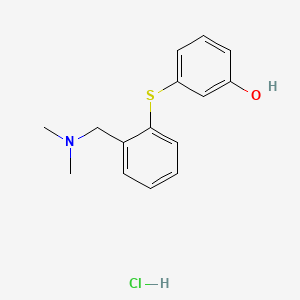
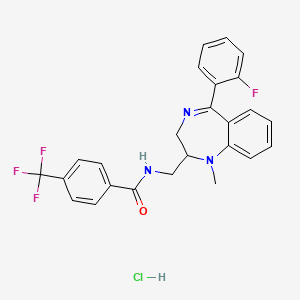
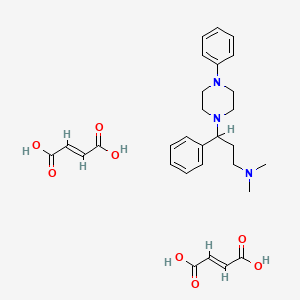
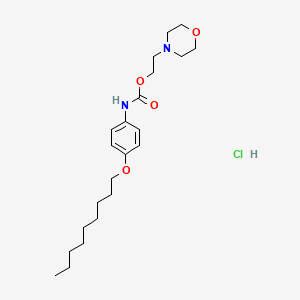
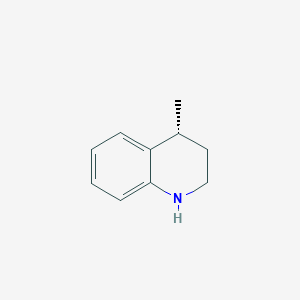

![9-[2-(diethylamino)ethyl]-2,3-dimethyl-1,9-diazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraen-10-one;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12723000.png)
![(E)-but-2-enedioic acid;2-[1-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylamino]ethyl]imidazolidin-2-ylidene]propanedinitrile](/img/structure/B12723003.png)
